An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrothiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-nitrothiazole (CAS No: 121-66-4), a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] This document consolidates essential data on its chemical structure, physical characteristics, and spectral properties. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its synthetic pathway and its application in the development of bioactive compounds. The information is presented to support research, development, and quality control activities involving this compound.
Core Physicochemical Properties
2-Amino-5-nitrothiazole is a synthetic heterocyclic compound characterized by the presence of an amino group and a nitro group on a thiazole (B1198619) ring.[3] It typically appears as a greenish-yellow to orange-yellow or brown crystalline powder with a slightly bitter taste.[3][4][5][6] This compound is stable under normal conditions but is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][3] It may also be sensitive to light.[1][3][7]
Table 1: General and Physical Properties of 2-Amino-5-nitrothiazole
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃O₂S | [4][6] |
| Molecular Weight | 145.14 g/mol | [4][6][8] |
| Appearance | Greenish-yellow to orange-yellow or brown powder | [1][3][4][5] |
| Melting Point | 195-204 °C (decomposes) | [5][7][8][9] |
| Boiling Point | 345.1 ± 15.0 °C at 760 mmHg | [7][8] |
| Density | 1.682 g/cm³ | [7] |
| pKa | 1.26 ± 0.10 (Predicted) | [7] |
| LogP | 0.8 / 1.73790 | [4][7] |
| Vapor Pressure | 0.000743 mmHg | [4] |
Solubility Profile
The solubility of 2-Amino-5-nitrothiazole is a critical factor in its handling, formulation, and biological applications. It is sparingly soluble in water but shows better solubility in certain organic solvents and dilute acids.[3][6]
Table 2: Solubility Data for 2-Amino-5-nitrothiazole
| Solvent | Solubility | Temperature | Source(s) |
| Water | < 0.1 g/100 mL | 20 °C | [1] |
| Very sparingly soluble | [4][6] | ||
| 95% Ethanol | 1 g / 150 g | 20 °C | [6][7] |
| Diethyl Ether | 1 g / 250 g | 20 °C | [6] |
| Chloroform | Insoluble | [6] | |
| Dilute Mineral Acids | Soluble | [6] | |
| Dimethylformamide | Soluble | [3] |
Spectral Data
Spectral analysis is fundamental for the identification and characterization of 2-Amino-5-nitrothiazole.
Table 3: Key Spectral Data for 2-Amino-5-nitrothiazole
| Technique | Key Peaks / Maxima | Solvent/Medium | Source(s) |
| UV-Vis | λmax: 386 nm (ε = 0.540) | 0.0005% in Water | [4][6] |
| λmin: 295 nm | 0.0005% in Water | [4][6] | |
| ¹H NMR | Spectrum available | DMSO-d6 | [10] |
| ¹³C NMR | Spectrum available | DMSO-d6 | [11] |
| IR | Spectrum available | KBr disc / nujol mull | [4][10][12] |
| Mass Spec (GC-MS) | m/z Top Peak: 145 | [4] |
Experimental Protocols
Synthesis of 2-Amino-5-nitrothiazole
Several methods for the synthesis of 2-Amino-5-nitrothiazole have been reported. Early production involved the nitration of 2-acetylaminothiazole followed by hydrolysis.[1] However, this process can be hazardous due to the potential for runaway exothermic reactions.[3] A newer, safer process avoids these dangerous nitration and rearrangement steps.[13][14]
Protocol: Synthesis via Halogenation of N,N-dimethyl-2-nitroetheneamine [13][14][15]
This process involves three main steps:
-
Halogenation of an N,N-dialkyl-2-nitro-etheneamine.
-
Reaction with thiourea.
-
Treatment with water to yield the final product.
Step-by-step Methodology:
-
Bromination: Cool a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid to 17°C.[15]
-
Add 4.8 g of bromine at a rate that maintains the reaction temperature below 25°C. An orange solid will form during this step.[15]
-
After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form.[15]
-
Stir the mixture for 1 hour, then dilute it with 25 ml of water.[15]
-
Simultaneously add this mixture and an approximately equal volume of 29% ammonium (B1175870) hydroxide (B78521) to 25 ml of acetic acid. Maintain the pH between 4 and 5 and the temperature below 30°C.[15]
-
Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[15]
-
Filter the product, wash it with water, and dry it to obtain 2-amino-5-nitrothiazole.[15] The reported yield for this method is 62%.[15]
Visualizations: Workflows and Relationships
The following diagrams illustrate key processes and relationships involving 2-Amino-5-nitrothiazole.
Caption: Synthetic pathway for 2-Amino-5-nitrothiazole.
Application in Drug Development
2-Amino-5-nitrothiazole is a crucial building block for synthesizing derivatives with significant biological activity. For example, it is a precursor to Nitazoxanide (B1678950), an antibacterial and antiparasitic drug.[16] It has also been used to develop semicarbazone derivatives that act as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are targets in neurodegenerative diseases.[17]
Caption: Workflow for developing bioactive semicarbazones.
Biological and Chemical Relationships
The structure of 2-Amino-5-nitrothiazole directly influences its properties and applications. The nitro group acts as an electron-withdrawing group, which is significant for its biological activity, including its role as a hypoxic cell radiosensitizer.[4][18] The amino group provides a reactive site for further chemical modifications to create a diverse range of derivatives.
Caption: Structure-property-application relationships.
Safety and Handling
When heated to decomposition, 2-Amino-5-nitrothiazole emits very toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[4] It is considered probably combustible.[3] There is limited evidence for its carcinogenicity in experimental animals, and no evaluation of its carcinogenicity to humans could be made due to a lack of epidemiological data.[19] Appropriate personal protective equipment should be used when handling this chemical to avoid skin and eye contact.[3][9]
Conclusion
This guide consolidates the essential physicochemical data for 2-Amino-5-nitrothiazole, providing a valuable resource for professionals in research and drug development. The tabulated properties, detailed synthetic protocols, and illustrative diagrams offer a multi-faceted understanding of this important chemical intermediate, facilitating its effective and safe use in scientific and industrial applications.
References
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- 15. prepchem.com [prepchem.com]
- 16. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
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